molecular formula C4H5F3O B1351138 (2,2,2-Trifluoroethyl)oxirane CAS No. 407-12-5

(2,2,2-Trifluoroethyl)oxirane

Cat. No.: B1351138
CAS No.: 407-12-5
M. Wt: 126.08 g/mol
InChI Key: KSAGWVJHDZAMEZ-UHFFFAOYSA-N
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Description

(2,2,2-Trifluoroethyl)oxirane is an organic compound with the molecular formula C4H5F3O. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of an oxirane ring (a three-membered cyclic ether) and a trifluoroethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2,2,2-Trifluoroethyl)oxirane can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroethanol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction typically proceeds at low temperatures to ensure the stability of the oxirane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic epoxidation of 2,2,2-trifluoroethanol using a suitable catalyst, such as titanium silicalite-1 (TS-1), in the presence of hydrogen peroxide. This method offers high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trifluoroethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding trifluoroacetaldehyde derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Trifluoroacetaldehyde derivatives.

    Reduction: Trifluoroethyl diols.

    Substitution: Various substituted trifluoroethyl derivatives.

Scientific Research Applications

(2,2,2-Trifluoroethyl)oxirane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoroethyl)oxirane involves its ability to undergo ring-opening reactions with various nucleophiles. The oxirane ring is highly strained, making it reactive towards nucleophilic attack. This reactivity allows the compound to form covalent bonds with target molecules, leading to the formation of new chemical entities. The trifluoroethyl group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

(2,2,2-Trifluoroethyl)oxirane can be compared with other similar compounds, such as:

    Ethylene oxide: A simpler oxirane compound without the trifluoroethyl group. It is less reactive and has different applications.

    Propylene oxide: Another oxirane compound with a methyl group instead of a trifluoroethyl group. It has different reactivity and applications.

    2-(2,2,2-Trifluoroethyl)oxetane: A four-membered cyclic ether with a trifluoroethyl group. It has different ring strain and reactivity compared to this compound.

The presence of the trifluoroethyl group in this compound imparts unique chemical properties, such as increased reactivity and stability, making it distinct from other oxirane compounds.

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O/c5-4(6,7)1-3-2-8-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSAGWVJHDZAMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382183
Record name 2-(2,2,2-trifluoroethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

407-12-5
Record name 2-(2,2,2-trifluoroethyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2,2-trifluoroethyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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